molecular formula C36H62O9 B1580437 (20R)-Ginsenoside Rh1

(20R)-Ginsenoside Rh1

Cat. No.: B1580437
M. Wt: 638.9 g/mol
InChI Key: RAQNTCRNSXYLAH-PQYWRUIPSA-N
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Description

20®-Ginsenoside Rh1: is a naturally occurring compound found in Panax ginseng, a plant widely used in traditional medicine. This compound belongs to the ginsenoside family, which are saponins known for their diverse pharmacological properties. The molecular formula of 20®-Ginsenoside Rh1 is C36H62O9 , and it has a molecular weight of 638.88 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 20®-Ginsenoside Rh1 can be synthesized through various methods, including heating, steaming, acid hydrolysis, and enzyme reactions. These processes help convert more polar ginsenosides into less polar ones, such as 20®-Ginsenoside Rh1 .

Industrial Production Methods: Industrial production of 20®-Ginsenoside Rh1 often involves the extraction of ginsenosides from ginseng roots followed by purification using techniques like high-performance liquid chromatography (HPLC). The use of microwave-assisted extraction (MAE) has also been optimized to increase the yield of rare ginsenosides, including 20®-Ginsenoside Rh1 .

Chemical Reactions Analysis

Types of Reactions: 20®-Ginsenoside Rh1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxy derivatives.

Scientific Research Applications

Chemistry: 20®-Ginsenoside Rh1 is used in chemical research to study its structural properties and reactivity. It serves as a model compound for understanding the behavior of saponins.

Biology: In biological research, 20®-Ginsenoside Rh1 is investigated for its effects on cellular processes. It has been shown to modulate signaling pathways and gene expression, making it a valuable tool for studying cell biology .

Medicine: 20®-Ginsenoside Rh1 has various medicinal applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. It is being explored for its potential in treating diseases such as cancer, Alzheimer’s, and cardiovascular disorders .

Industry: In the industrial sector, 20®-Ginsenoside Rh1 is used in the formulation of health supplements and cosmetics due to its beneficial properties.

Comparison with Similar Compounds

  • 20(S)-Ginsenoside Rh1
  • 20(S)-Ginsenoside Rg3
  • 20®-Ginsenoside Rg3
  • 20(S)-Ginsenoside Rh2
  • 20®-Ginsenoside Rh2

Comparison: 20®-Ginsenoside Rh1 is unique due to its specific stereochemistry, which influences its biological activity. Compared to its 20(S) counterpart, 20®-Ginsenoside Rh1 may exhibit different pharmacokinetics and pharmacodynamics. The presence of different sugar moieties and hydroxyl groups in similar compounds also contributes to their distinct properties .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34+,35+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQNTCRNSXYLAH-PQYWRUIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the structural characterization of (20R)-Ginsenoside Rh1?

A1: While the provided abstracts don't offer specific spectroscopic data for this compound, they confirm its presence in both Qili Qiangxin capsules [] and processed Panax notoginseng rhizomes []. To determine the molecular formula and weight, further investigation into databases or research articles specifically focusing on this compound characterization is needed.

Q2: How does processing Panax notoginseng affect the presence of this compound?

A2: Research indicates that processing Panax notoginseng can lead to the formation of this compound. [] Specifically, researchers observed this compound in processed samples, suggesting it might be a product of chemical conversions during the processing procedures. These conversions primarily involve dehydration and glycosyl hydrolysis reactions affecting other ginsenosides. []

Q3: Are there any analytical challenges in identifying and quantifying this compound?

A3: While not explicitly stated in the provided abstracts, identifying and quantifying this compound likely requires advanced analytical techniques. Similar research relies on methods like High-Performance Liquid Chromatography (HPLC) [, ] coupled with spectroscopic methods for structural elucidation. Further research on this compound would need to address method validation, ensuring accuracy, precision, and specificity in quantifying this specific compound within complex plant extracts.

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